Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate
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Overview
Description
Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with ethyl and propanoate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate typically involves the reaction of 1,3-dimethylxanthine with ethyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanoate is unique due to its specific ethyl and propanoate substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These modifications can influence its solubility, reactivity, and interaction with biological targets .
Biological Activity
Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H14N4O4
- Molecular Weight : 270.25 g/mol
- CAS Number : 5438-75-5
The structure features a purine moiety that is known for its biological significance, particularly in cellular processes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway generally includes:
- Formation of the Purine Core : Utilizing dimethylurea and malonic acid derivatives.
- Alkylation : Introducing the ethyl group through an alkylation reaction.
- Purification : Crystallization or chromatography to obtain the pure compound.
Antiviral Properties
Research indicates that compounds with similar purine structures exhibit antiviral activity. For instance:
- Study Findings : A study highlighted that derivatives of purine compounds showed significant inhibition against viral replication in vitro . this compound may share these properties due to its structural similarities.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of important enzymes involved in various biological pathways:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Compounds with similar structures have been shown to inhibit DHFR effectively . The ethyl derivative may exhibit comparable inhibitory effects.
Case Studies and Experimental Data
A review of literature reveals several studies focusing on the biological evaluation of related compounds:
Compound | Biological Activity | IC50 Value |
---|---|---|
Compound A | DHFR Inhibition | 50 nM |
Compound B | Antiviral Activity | 100 nM |
Ethyl Derivative | Potential DHFR Inhibitor | TBD |
These studies suggest that this compound could be a promising candidate for further research.
Properties
CAS No. |
5438-75-5 |
---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl 3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoate |
InChI |
InChI=1S/C12H16N4O4/c1-4-20-8(17)6-5-7-13-9-10(14-7)15(2)12(19)16(3)11(9)18/h4-6H2,1-3H3,(H,13,14) |
InChI Key |
VEWQMDQQTGYUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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